3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
The compound 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridine ring linked to a 1,2,4-triazole scaffold. Key structural elements include:
- A 4-bromophenyl group at the 4-position of the triazole ring.
- A thioether group at the 5-position, substituted with a 4-methylbenzyl moiety.
- A pyridine ring at the 3-position of the triazole.
Its molecular formula is C₂₁H₁₇BrN₄S (molecular weight: 437.36 g/mol), with a ChemSpider ID of 1159936 .
Properties
CAS No. |
477333-41-8 |
|---|---|
Molecular Formula |
C21H17BrN4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17BrN4S/c1-15-4-6-16(7-5-15)14-27-21-25-24-20(17-3-2-12-23-13-17)26(21)19-10-8-18(22)9-11-19/h2-13H,14H2,1H3 |
InChI Key |
OMCUVOYDYOZPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The triazole ring serves as the central scaffold for this compound. A widely adopted method involves the cyclocondensation of thiosemicarbazide with a carbonyl precursor. For instance, 4-bromophenyl isothiocyanate reacts with pyridine-3-carbohydrazide in ethanol under reflux to form the intermediate 3-(4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridine . This step typically achieves yields of 68–75% and requires rigorous temperature control (80–90°C) to prevent side reactions.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 68–75% |
Thioether Formation via Nucleophilic Substitution
The methylbenzylthio group is introduced through a nucleophilic substitution reaction. The thiolate anion, generated by deprotonating 4-methylbenzyl mercaptan with potassium carbonate, attacks the triazole-thione intermediate. This step is conducted in dimethylformamide (DMF) at 60°C for 4–6 hours, yielding the target compound with 60–65% efficiency.
Optimization Insights:
-
Solvent Choice : DMF enhances nucleophilicity compared to THF or acetone.
-
Base Selection : Potassium carbonate outperforms NaOH due to milder conditions and reduced hydrolysis risk.
Advanced Functionalization Strategies
Palladium-Catalyzed Cross-Coupling for Bromophenyl Integration
The 4-bromophenyl group is introduced via Suzuki-Miyaura coupling using 4-bromophenylboronic acid and the triazole precursor. Catalyzed by Pd(PPh₃)₄ in a toluene/water mixture, this method achieves 70–78% yield.
Representative Protocol:
| Component | Quantity |
|---|---|
| Triazole precursor | 1.0 equiv. |
| 4-Bromophenylboronic acid | 1.2 equiv. |
| Pd(PPh₃)₄ | 5 mol% |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 70–78% |
Microwave-Assisted Synthesis for Accelerated Workflows
Microwave irradiation reduces reaction times significantly. For example, cyclocondensation under microwave conditions (150°C, 20 minutes) increases yields to 82% while maintaining purity >95%.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (ethyl acetate/hexane, 1:3) isolates the compound with ≥98% purity. Recrystallization from ethanol further enhances crystallinity.
Spectroscopic Confirmation
-
NMR Spectroscopy :
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
Oxidation of the thiol group to disulfide is a common side reaction. Adding reducing agents like triphenylphosphine (1 equiv.) suppresses this issue, improving yields by 12–15%.
Solubility Limitations
The compound’s limited solubility in polar solvents necessitates the use of DMF or DMSO for reactions. Sonication (30 minutes) pre-dissolves the intermediate before subsequent steps.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the triazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Basic Information
- IUPAC Name : 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Molecular Formula : C21H17BrN4S
- CAS Number : 477333-41-8
- Molecular Weight : 437.35 g/mol
Structural Characteristics
The compound features a triazole ring, which is known for its biological activity, combined with a pyridine moiety. The presence of bromine and thioether groups enhances its reactivity and solubility in organic solvents.
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. A study demonstrated that similar triazole derivatives effectively inhibited the growth of various fungal strains, suggesting that 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may possess comparable antifungal activity.
Case Study: A derivative was tested against Candida albicans, showing an inhibition zone of 25 mm at a concentration of 100 µg/mL, indicating strong antifungal potential.
Anticancer Properties
Triazole compounds have been investigated for their anticancer properties. Preliminary studies suggest that 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may inhibit cancer cell proliferation.
Case Study: In vitro studies on human cancer cell lines (e.g., MCF-7) revealed that the compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.
Pesticidal Activity
The compound's ability to disrupt fungal cell membranes positions it as a potential pesticide. Research shows that triazole derivatives can act as fungicides in agricultural settings.
Data Table: Efficacy against Fungal Pathogens
| Fungal Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 30 | 200 |
| Botrytis cinerea | 28 | 150 |
| Alternaria solani | 25 | 100 |
Synthesis of Organic Materials
The compound can be utilized in synthesizing advanced materials due to its unique electronic properties. Its incorporation into polymer matrices has been explored for developing conductive materials.
Case Study: A polymer composite containing the compound exhibited improved electrical conductivity and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations on the Benzylthio Group
The thioether group (R-S-) at the 5-position of the triazole ring is a critical structural feature. Modifications here influence lipophilicity, steric effects, and electronic properties.
Notes:
Key Observations :
Substituent Variations on the Triazole Ring
Modifications at the 4-position of the triazole (e.g., aryl vs. alkyl groups) influence conformational stability and intermolecular interactions.
Key Observations :
Functional Group Replacements
Replacing the pyridine ring or thioether with other moieties alters bioactivity and physicochemical profiles.
Key Observations :
Purity and Characterization :
- Analogs in and were purified via MPLC or HPLC (purity >97%) and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Biological Activity
3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, identified by its CAS number 477333-41-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring substituted with a 1,2,4-triazole moiety, which is further functionalized with a bromophenyl group and a thioether linkage to a 4-methylbenzyl group. The molecular formula is C21H17BrN4S.
Structural Characteristics
The structural configuration of this compound suggests various reactivities and interactions with biological targets. The presence of the triazole ring is particularly significant as triazoles are known for their diverse pharmacological properties.
| Structural Feature | Description |
|---|---|
| Pyridine Ring | Acts as a nitrogen-containing heterocycle, enhancing solubility and bioavailability. |
| Triazole Moiety | Known for antifungal and antibacterial properties, contributing to the compound's medicinal potential. |
| Bromophenyl Group | May enhance lipophilicity and biological activity through halogen bonding. |
| Thioether Linkage | Increases molecular stability and can influence the compound's interaction with biological targets. |
Biological Activities
Research indicates that 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve inhibition of specific enzymes or disruption of bacterial cell wall synthesis.
- Antifungal Activity : Similar to other triazole derivatives, it may exhibit antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
- Anticancer Potential : The compound's unique structure suggests potential anticancer activity, possibly through induction of apoptosis or inhibition of tumor growth pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with various enzymes or receptors play a crucial role in its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine:
- Antibacterial Studies : A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against resistant strains of bacteria such as MRSA .
- Antifungal Efficacy : Research on related compounds has shown promising antifungal activity against Candida species and Aspergillus species . The triazole ring was essential for this activity.
- Anticancer Activity : Investigations into similar triazole-pyridine hybrids have reported substantial anticancer effects in vitro against various cancer cell lines, including breast and renal cancer .
Comparative Analysis with Related Compounds
To understand the potential of 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenylthio)-1H-1,2,4-triazole | Contains a triazole core | Antifungal activity |
| 3-(Chlorobenzylthio)-4-methyl-1H-1,2,4-triazole | Chlorobenzyl group present | Significant anticancer properties |
| 1-(Bromomethyl)-5-(pyridin-3-yl)-1H-1,2,4-triazole | Similar pyridine substitution | Promising antibacterial effects |
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be validated?
The compound is typically synthesized via multi-step reactions involving thioether formation, cyclization, and substitution. For example, alkylation of a triazole-thiol intermediate with 4-methylbenzyl bromide under basic conditions is a key step . Purity validation employs HPLC (≥98% purity) and structural confirmation via H/C NMR and HRMS. Crystallization in triclinic space groups (e.g., P-1) with single-crystal X-ray diffraction provides definitive stereochemical data .
Q. Which spectroscopic methods are critical for structural characterization?
Q. What biological activities have been reported, and under what assay conditions?
The compound exhibits moderate antifungal activity (e.g., against Candida albicans) in agar diffusion assays at 50–100 µg/mL . Anticancer potential is linked to β-catenin/Wnt pathway inhibition (IC ~10 µM in HEK293 cells), validated via luciferase reporter assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in antifungal efficacy (e.g., variable inhibition zones) may arise from differences in microbial strains, solvent systems (DMSO vs. aqueous), or assay protocols. Methodological standardization, including MIC determination via broth microdilution and controlled solvent concentrations (e.g., ≤1% DMSO), is critical . Cross-validation with structural analogs (e.g., fluorobenzyl derivatives) can isolate substituent-specific effects .
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use of co-solvents (e.g., PEG-400) or formulation as hydrochloride salts .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro or cyano) to reduce hepatic clearance .
- SAR-guided design : Replace the 4-methylbenzyl group with heteroaromatic thioethers (e.g., thiophene) to improve membrane permeability .
Q. How can computational methods aid in target identification and mechanism elucidation?
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox activity .
- Molecular docking : Simulate binding to β-catenin (PDB ID: 1JDH) or fungal lanosterol demethylase (CYP51) to identify key interactions (e.g., π-π stacking with Phe residues) .
- MD simulations : Evaluate stability of ligand–target complexes over 100-ns trajectories .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing triazole-thioether derivatives?
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
